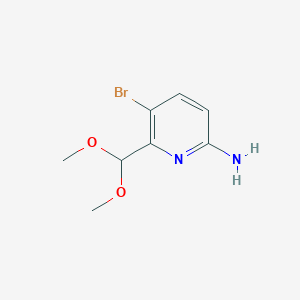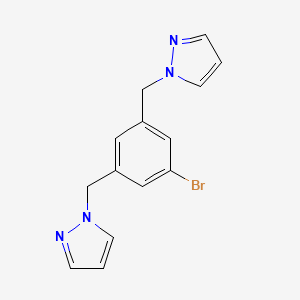
1,1'-((5-Bromo-1,3-phenylene)bis(methylene))bis(1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((1H-pyrazol-1-yl)methyl)-5-bromobenzyl)-1H-pyrazole is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzyl group and a pyrazolylmethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-pyrazol-1-yl)methyl)-5-bromobenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide and a pyrazole derivative.
Formation of the Final Compound: The final compound can be obtained by reacting the intermediate product with a pyrazolylmethyl halide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-pyrazol-1-yl)methyl)-5-bromobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-((1H-pyrazol-1-yl)methyl)-5-bromobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine
Uniqueness
1-(3-((1H-pyrazol-1-yl)methyl)-5-bromobenzyl)-1H-pyrazole is unique due to the presence of the bromobenzyl group and the pyrazolylmethyl group, which confer specific chemical and biological properties
Properties
CAS No. |
317334-99-9 |
|---|---|
Molecular Formula |
C14H13BrN4 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
1-[[3-bromo-5-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C14H13BrN4/c15-14-8-12(10-18-5-1-3-16-18)7-13(9-14)11-19-6-2-4-17-19/h1-9H,10-11H2 |
InChI Key |
YTCGOVBRZFJNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=CC(=C2)Br)CN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)
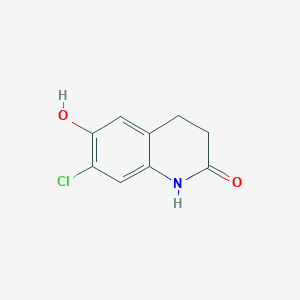
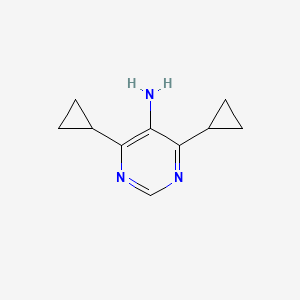
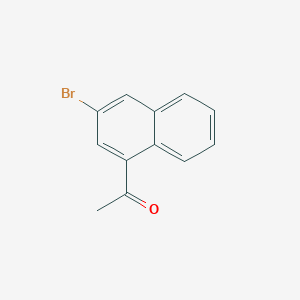
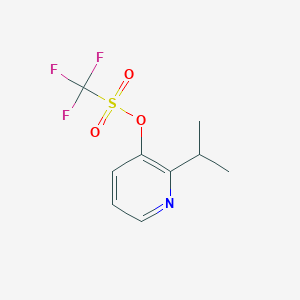

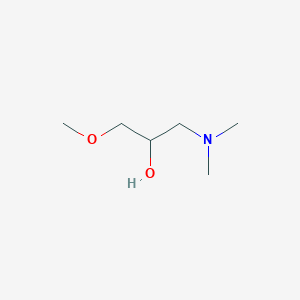
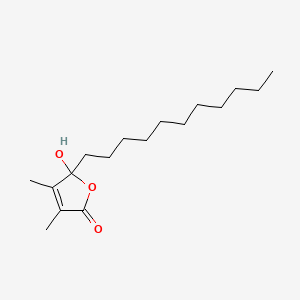
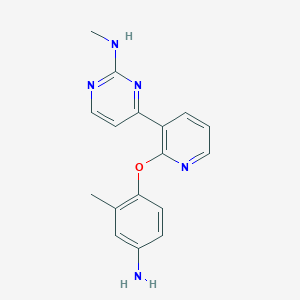

![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
